N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide
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Description
Trifluoromethoxybenzene is a chemical compound with the molecular formula C7H5F3O . It’s a clear colorless liquid with an aromatic odor . Sulfonamides are a group of synthetic medicines that contain the sulfonamide chemical group .
Molecular Structure Analysis
The molecular structure of trifluoromethoxybenzene consists of a benzene ring with a trifluoromethoxy group attached to it .Chemical Reactions Analysis
Sulfonamides, including N-heterocyclic arenesulfonamides, can exist in two tautomeric forms: sulfonamide (N-sulfonylamine) and sulfonimide (N-sulfonylimine). The preference towards the sulfonimide tautomers increases with the polarity of the solvent .Physical and Chemical Properties Analysis
Trifluoromethoxybenzene has a density of 1.226, a boiling point of 102°C to 104°C, and a refractive index of 1.406 .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(4-thiophen-3-ylthiophen-2-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3S3/c17-16(18,19)23-14-3-1-2-4-15(14)26(21,22)20-8-13-7-12(10-25-13)11-5-6-24-9-11/h1-7,9-10,20H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKVNDMIIDJDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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